molecular formula C7H14ClNO2 B6156466 3-methylpiperidine-2-carboxylic acid hydrochloride CAS No. 661459-04-7

3-methylpiperidine-2-carboxylic acid hydrochloride

Cat. No. B6156466
CAS RN: 661459-04-7
M. Wt: 179.6
InChI Key:
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Description

3-Methylpiperidine-2-carboxylic acid hydrochloride is a chemical compound used in scientific research . It is also known as 3-methylpicolinic acid . The compound has a molecular weight of 179.64 .


Synthesis Analysis

The synthesis of 3-methylpiperidine-2-carboxylic acid involves the reaction of 3-MepicH with lithium diisopropylamide (LDA) to form a dianion, which can undergo C-alkylation with 3-chlorobenzyl chloride .


Molecular Structure Analysis

The molecular formula of this compound is C7H14ClNO2 . The InChI key is JFNYEWGRLZUUDY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The acid complex used in the synthesis promotes the formation of the carbenium ion from dimethyl sulfoxide via Pummerer fragmentation. Moreover, hydrochloric acid acts as a chlorine source. Thus, three new bonds were formed: C-N, C-C, and C-Cl .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 179.64 .

Scientific Research Applications

Structural Analysis and Conformation

A study conducted by Szafran, Koput, and Dega-Szafran (2005) explored the structure and rotational barriers of N-methylpiperidine betaine hydrochlorides, focusing on the electrostatic attractions that influence rotational barriers. Their research provides insight into the conformations and rotational dynamics of similar compounds, including 3-methylpiperidine-2-carboxylic acid hydrochloride derivatives. The higher rotation barriers observed are a consequence of the electrostatic interactions between charged groups, which could have implications for the chemical reactivity and stability of this compound in various applications (Szafran, Koput, & Dega-Szafran, 2005).

Synthesis and Chemical Transformations

Purkayastha et al. (2010) highlighted the synthesis of pipecolic acid derivatives, showcasing the versatility of compounds structurally related to this compound in synthesizing complex organic molecules. This research underscores the potential of this compound in synthetic chemistry, particularly in the stereoselective synthesis of biologically active compounds (Purkayastha et al., 2010).

Molecular Interactions and Crystal Structure

Research by Dega-Szafran et al. (2005) on the crystal structure of bis(N-methylpiperidine betaine) monocation with short hydrogen bonds provides valuable insights into the molecular interactions and structure of related compounds. This study emphasizes the role of halide anions in shaping the molecular structure, which is relevant for understanding the behavior of this compound in various environments (Dega-Szafran et al., 2005).

Peptide Synthesis and Modification

Liu and Mayer (2013) demonstrated the use of 2-methylpiperidine in a procedure for preparing C-terminal thioester peptides, illustrating the compound's utility in peptide synthesis. This research suggests that derivatives of this compound could be similarly useful in the synthesis and modification of peptides and proteins, offering potential applications in drug development and molecular biology (Liu & Mayer, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methylpiperidine-2-carboxylic acid hydrochloride involves the reaction of 3-methylpiperidine with chloroacetic acid followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "3-methylpiperidine", "chloroacetic acid", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 3-methylpiperidine is reacted with chloroacetic acid in the presence of sodium hydroxide to form 3-methylpiperidine-2-carboxylic acid.", "Step 2: The resulting product is then hydrolyzed with water to obtain 3-methylpiperidine-2-carboxylic acid.", "Step 3: The final step involves acidification of the product with hydrochloric acid to obtain 3-methylpiperidine-2-carboxylic acid hydrochloride.", "Step 4: The product is then extracted with ethyl acetate and dried to obtain the final product in solid form." ] }

CAS RN

661459-04-7

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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